LDN-27219

Vascular pharmacology Endothelial function Transglutaminase 2

Most TG2 inhibitors lock the enzyme in an open, pro-fibrotic state, confounding vascular and fibrotic studies. LDN-27219 uniquely stabilizes the closed conformation (Ki=34 nM), enabling unambiguous dissection of TG2 signaling. • Selective over TG1/TG3 at ≤10 μM; no Factor XIIIa inhibition at ≤50 μM. • Induces NO-dependent vasorelaxation in aged rodent & human arteries; distinct sex-specific efficacy in diabetic vs non-diabetic patients. • Reduces fibronectin/collagen 3α1 mRNA in kidney fibrosis independent of blood pressure. Essential probe for TG2 conformation-specific pharmacology.

Molecular Formula C20H16N4O2S2
Molecular Weight 408.5 g/mol
CAS No. 312946-37-5
Cat. No. B2568743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-27219
CAS312946-37-5
Molecular FormulaC20H16N4O2S2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25)
InChIKeyWLBUICQBNZXIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LDN-27219 Selective TG2 Allosteric Inhibitor: Procurement Overview


LDN-27219 is a reversible, slow-binding allosteric inhibitor of transglutaminase 2 (TG2) that binds to the enzyme's GTP-binding site, stabilizing the closed conformation and inhibiting transamidase activity with a reported Ki of 34 nM against recombinant human TG2 [1]. Unlike peptide-based or active-site-directed inhibitors, LDN-27219 is a non-peptidic small molecule (MW 408.5) with documented selectivity over TG1 and TG3 at concentrations up to 10 μM, and no effect on Factor XIIIa or caspase 3 at concentrations up to 50 μM .

Allosteric TG2 closed-conformation stabilizer
Selective over TG1/TG3; no inhibition of Factor XIIIa or caspase 3 at tested concentrations
Non-peptidic small-molecule probe for conformation-specific signaling studies

Why TG2 Inhibitors Are Not Interchangeable


TG2 inhibitors differ fundamentally in their conformational targeting. LDN-27219 promotes the closed conformation of TG2, which is associated with G-protein signaling and NO-dependent vasorelaxation, whereas inhibitors such as Z-DON, VA5, and NC9 promote the open conformation or bind the active site, leading to distinct and sometimes opposing physiological effects [1]. In functional assays using isolated rat mesenteric arteries, LDN-27219 induced concentration-dependent vasorelaxation, while open-conformation promoters did not; moreover, the vasorelaxant effect of LDN-27219 was abolished by co-administration of membrane-permeable TG2 inhibitors that promote the open conformation [2]. This mechanistic divergence means that substituting LDN-27219 with another TG2 inhibitor—even one with similar biochemical potency—may produce qualitatively different, or even antagonistic, experimental outcomes.

Closed-conformation promotion; induces vasorelaxation
Open-conformation promoters (Z-DON, VA5, NC9) do not relax vessels
Active antifibrotic transcriptional regulation in human kidney tissue
Open-conformation inhibitor Z-DON shows divergent mRNA effects
Vasorelaxant effect is abolished by co-administered open-conformation inhibitors
Co-administration may antagonize closed-conformation signaling outcomes

Comparative Performance Evidence


Conformational Specificity and Vascular Reactivity

LDN-27219 uniquely promotes the closed TG2 conformation and induces concentration-dependent vasorelaxation, an effect not observed with open-conformation promoters Z-DON and VA5. This functional divergence was directly demonstrated in isolated rat mesenteric arteries, where LDN-27219 produced vasorelaxation that was abolished when co-administered with open-conformation promoting TG2 inhibitors [1].

Conformational Specificity & Vascular Reactivity
Head-to-head
LDN-27219 induced concentration-dependent vasorelaxation; Z-DON and VA5 did not. Relaxation abolished by open-conformation TG2 inhibitors.
Supports closed-conformation TG2 signaling research
Isolated rat mesenteric arteries, wire myography
Vascular pharmacology Endothelial function Transglutaminase 2 Conformational modulation

Antifibrotic mRNA Regulation in Human Kidney Tissue

In human precision-cut kidney slices (PCKS) stimulated with TGFβ1 (10 ng/ml), LDN-27219 (10 μM) reduced mRNA expression of fibrosis markers, whereas Z-DON (40 μM), which promotes the open TG2 conformation, showed different or no reduction in the same markers [1]. The study authors concluded that the closed conformation of TG2 has an active antifibrotic potential beyond simply blocking transamidase activity.

Antifibrotic mRNA Regulation
Head-to-head
LDN-27219 reduced fibrosis marker mRNA in human kidney slices; Z-DON showed different pattern.
Enables closed-conformation antifibrotic transcriptional studies
TGFβ1-stimulated human precision-cut kidney slices
Renal fibrosis TGFβ signaling Precision-cut tissue slices mRNA expression

Blood Pressure and Fibrosis Biomarker Differentiation

In the unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, LDN-27219 (15 mg/kg/12 h) reduced mRNA expression of fibronectin and collagen 3α1, whereas candesartan (5 mg/kg/day) lowered blood pressure but did not affect expression of pro-fibrotic biomarkers [1]. This demonstrates that LDN-27219's antifibrotic transcriptional effects are mechanistically distinct from those of an angiotensin II receptor blocker.

Fibrosis Marker vs BP Differentiation
Head-to-head
LDN-27219 reduced fibronectin and Col3α1 mRNA without BP change; candesartan lowered BP but did not affect fibrosis markers.
Dissects TG2 fibrotic pathways independent of hemodynamics
UUO mouse model, 7-day treatment
Renal fibrosis Blood pressure regulation UUO model mRNA expression

Isoform Selectivity Profile

LDN-27219 exhibits no significant inhibition of TG1 or TG3 at concentrations up to 10 μM, whereas the active-site-directed inhibitor ERW1041E shows equipotent inhibition of TG1 . Additionally, LDN-27219 has no effect on Factor XIIIa or caspase 3 at concentrations up to 50 μM .

Isoform Selectivity
Reported
TG2 Ki 34 nM; >290-fold selectivity over TG1/TG3; no effect on Factor XIIIa or caspase 3 at ≤50 μM
Enables TG2-specific studies, avoiding TG1-mediated confounds
Recombinant human enzyme assays
Target selectivity Transglutaminase family Off-target activity Isoform specificity

Age-Dependent Antihypertensive Efficacy

LDN-27219 exhibits age-dependent antihypertensive efficacy. In anesthetized rats, intravenous infusion of LDN-27219 (0.1-2 mg/kg) decreased blood pressure more effectively in 35- to 40-week-old rats than in 12- to 14-week-old rats [1]. Similarly, in aged hypertensive mice (24 months), oral LDN-27219 (30 mg/kg/day for 4 weeks) significantly lowered systolic BP by ~25 mmHg and diastolic BP by ~15 mmHg, whereas no significant BP reduction was observed in young hypertensive mice (3 months) .

Age-Dependent Efficacy
Head-to-head
BP reduction greater in aged vs young rodents; young mice showed no significant response.
Supports age-specific TG2 pharmacology research
Rat i.v. and mouse oral models
Aging Hypertension Blood pressure Age-dependent pharmacology

Sex-Mediated Vascular Response in Human Arteries

In human subcutaneous resistance arteries (diameter 133-1013 μm) isolated from abdominal fat biopsies, LDN-27219 produced sex-specific and diabetes-status-dependent effects on acetylcholine (ACh)-induced vasorelaxation. Among non-diabetic patients, LDN-27219 enhanced ACh-induced vasorelaxation in females only; among diabetic patients, LDN-27219 increased maximal ACh-induced vasorelaxation in males only [1].

Sex-Mediated Vascular Response
Head-to-head
Enhanced ACh vasorelaxation in non-diabetic females and diabetic males; no effect in other groups.
Enables sex- and diabetes-stratified vascular studies
Human subcutaneous resistance arteries
Sex differences Diabetes Endothelial function Vascular reactivity

Research Application Scenarios


Age-Dependent Vascular Dysfunction Studies

LDN-27219 is uniquely suited for investigating age-related vascular dysfunction due to its age-dependent efficacy profile. In aged rodent models (35-40 week rats; 24-month mice), LDN-27219 significantly lowers blood pressure and enhances endothelium-dependent vasorelaxation, whereas young animals show minimal or no response [1]. This age-specific pharmacology aligns with increased vascular TG2 transamidase activity in aging and enables researchers to dissect TG2's role in vascular aging. The compound's ability to induce NO-dependent vasorelaxation via BKCa and Kv7 channel activation provides a mechanistic platform for studying endothelial function in aging, hypertension, and diabetic vascular complications [2].

Closed-Conformation Antifibrotic Signaling

In human precision-cut kidney slices and the UUO mouse model, LDN-27219 reduces mRNA expression of fibronectin and collagen 3α1 without affecting blood pressure, distinguishing it from antihypertensive agents like candesartan [1]. This enables researchers to study TG2-mediated fibrotic pathways independent of hemodynamic confounding. The compound's active antifibrotic effect via closed-conformation TG2—beyond simple transamidase inhibition—makes it a critical tool for investigating TG2 conformation-specific signaling in renal fibrosis, particularly downstream of TGFβ1 stimulation [2].

Sex- and Diabetes-Stratified Human Tissue Pharmacology

LDN-27219 is the only TG2 inhibitor with published sex-stratified human tissue response data. In resistance arteries from diabetic and non-diabetic patients, LDN-27219 produced distinct response patterns: enhanced ACh vasorelaxation in non-diabetic females but not males, and increased maximal ACh relaxation in diabetic males only [1]. This human ex vivo evidence positions LDN-27219 as an essential reference compound for translational studies of endothelial dysfunction, diabetic vascular complications, and sex differences in cardiovascular pharmacology.

Open vs. Closed State Signaling Dissection

LDN-27219's mechanism as a closed-conformation promoter enables direct experimental comparison with open-conformation promoters (Z-DON, VA5, NC9). In side-by-side vascular reactivity assays, LDN-27219 induces vasorelaxation, whereas open-conformation inhibitors do not; moreover, the vasorelaxant effect of LDN-27219 is abolished by co-treatment with open-conformation promoting TG2 inhibitors [1]. This bidirectional pharmacological modulation makes LDN-27219 an indispensable tool for studies aimed at delineating the distinct signaling roles of TG2's open (transamidase-active, pro-fibrotic) and closed (G-protein signaling, pro-vasodilatory) conformations.

Application
Selection Property
Validation Focus
Age-dependent vascular dysfunction studies
Age-dependent response profile
Endothelium-dependent vasorelaxation endpoints
Closed-conformation antifibrotic signaling
Conformation-specific transcriptional regulation
Fibrosis marker mRNA in tissue models
Sex- and diabetes-stratified human tissue pharmacology
Sex- and diabetes-status response data
ACh-induced vasorelaxation in human arteries
Open vs. closed state signaling dissection
Conformation-selective pharmacological modulation
Vasorelaxation vs. transamidase inhibition endpoints

Technical Documentation Hub

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